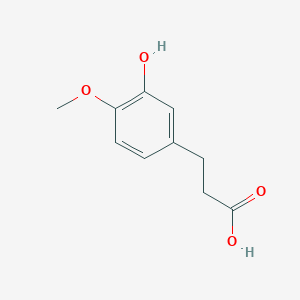
3-羟基-4-甲氧基苯丙酸
描述
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxy-4-methoxybenzenepropanoic acid often involves novel protocols that utilize benign reagents for the preparation of hydroxy-methoxybenzene derivatives. For instance, the use of hydrogen peroxide, acetic acid, and p-toluene sulfonic acid can lead to the production of ethaneperoxoic acid in situ, which operates as a hydroxylating reagent. This method represents a green, cheap, and rapid process leading to hydroxy-methoxybenzene derivatives (Bjørsvik et al., 2005).
Molecular Structure Analysis
Studies on the molecular structure of methoxybenzene derivatives have revealed insights into their spatial arrangement and bonding. For example, the structures of methoxybenzenes such as 1,2-dimethoxy-4-nitrobenzene have been reported, highlighting their planar molecular structure and the way molecules are linked to form hydrogen-bonded dimers (Fun et al., 1997).
Chemical Reactions and Properties
The reactivity of methoxy- and hydroxybenzoic acids under conditions such as γ-radiation has been compared, showing how these compounds undergo hydroxylation processes. This research provides insights into the chemical behavior of methoxybenzene derivatives and their potential reactions under various conditions (Gaisberger & Solar, 2001).
Physical Properties Analysis
The physical properties of methoxyphenols and dimethoxybenzenes, including their thermodynamic properties, have been extensively studied. These investigations have contributed to a better understanding of the intermolecular and intramolecular hydrogen bonds these compounds can form, affecting their physical state and behavior in different environments (Varfolomeev et al., 2010).
Chemical Properties Analysis
The encapsulation of flavor molecules such as 4-hydroxy-3-methoxy benzoic acid into layered inorganic nanoparticles for controlled release of flavor showcases the innovative applications of methoxybenzene derivatives. This research highlights the versatility of methoxybenzene compounds in various applications, focusing on their chemical properties that allow for such novel uses (Hong et al., 2008).
科学研究应用
Food Irradiation : Research by Gaisberger and Solar (2001) demonstrates that radiation-induced hydroxylation of methoxy- and hydroxy-benzoic acids could be significant in food irradiation, leading to 68-77% hydroxylation products for hydroxybenzoic acids (HBAs) and 84-87% for methoxybenzoic acids (MBAs) (Gaisberger & Solar, 2001).
Metabolism Studies : Solheim and Scheline (1976) investigated the metabolism of isoeugenol methyl ether and its derivatives, which includes compounds like 3-Hydroxy-4-methoxybenzenepropanoic acid, to understand their excretion as glycine conjugates and metabolites (Solheim & Scheline, 1976).
Polymer Synthesis : Mikroyannidis (1995) studied unsaturated cyano-substituted homo- and copolyesters prepared from 1-hydroxy-4-(2-cyano-2-carboxyvinyl) benzene, highlighting its increased hydrophilicity, solubility, and thermal stability (Mikroyannidis, 1995).
Health Benefits : A review by Silva and Batista (2017) on ferulic acid and compounds with feruloyl moieties, which are structurally similar to 3-Hydroxy-4-methoxybenzenepropanoic acid, suggests potential health benefits against oxidative stress-related disorders, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).
Chemical Synthesis : Research on the synthesis of various derivatives of benzenepropanoic acids, such as the work by You-jun (2008) on synthesizing 3,3′,5-triiodothyropropionic acid, highlights the broad applicability of these compounds in chemical synthesis (You-jun, 2008).
Analytical Methodologies : Studies like those by Morrisey and Shihabi (1979) and Sandler and Ruthven (1961) have developed analytical methodologies for assaying compounds like 4-hydroxy-3-methoxymandelic acid, a derivative of 3-Hydroxy-4-methoxybenzenepropanoic acid, in urine, which are important for clinical applications (Morrisey & Shihabi, 1979) (Sandler & Ruthven, 1961).
Corrosion Inhibition : Gupta et al. (2016) found that Schiff's bases, potentially derivable from 3-Hydroxy-4-methoxybenzenepropanoic acid, act as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the compound's applicability in industrial contexts (Gupta et al., 2016).
属性
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIJTQFTLXXGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150425 | |
| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methoxybenzenepropanoic acid | |
CAS RN |
1135-15-5 | |
| Record name | 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1135-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-4-METHOXYBENZENEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AC7M5U2UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


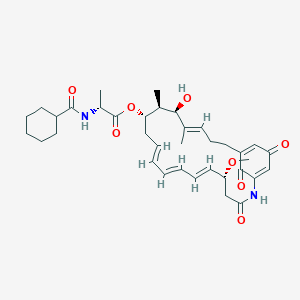

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)


![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
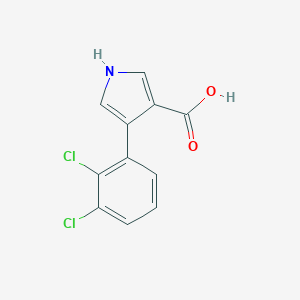

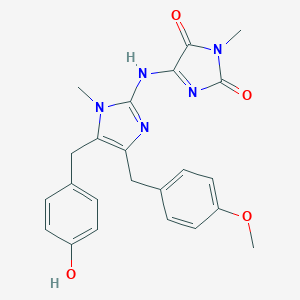
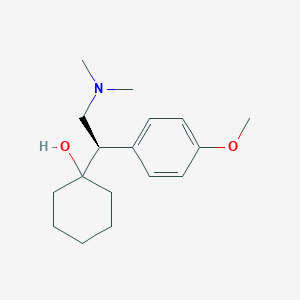
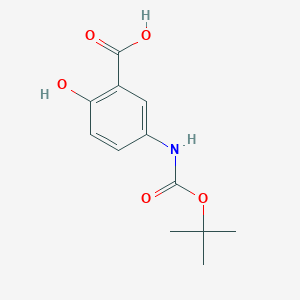
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
